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molecular formula C8H5F3O2 B2768122 2-Hydroxy-5-(trifluoromethyl)benzaldehyde CAS No. 210039-65-9

2-Hydroxy-5-(trifluoromethyl)benzaldehyde

Cat. No. B2768122
M. Wt: 190.121
InChI Key: BXQPCQLNANMZFL-UHFFFAOYSA-N
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Patent
US06136825

Procedure details

Hexamethylenetetramine (47.5 g) was added portionwise to a stirred solution of 4-trifluoromethylphenol (50 g) in trifluoroacetic acid (680 ml) and the mixture was heated at reflux temperature for 24 hours. After cooling, water (355 ml) was added followed by aqueous sulphuric acid (50% v/v, 190 ml) and the reaction was stirred at ambient temperature for 4 hours. The acidic aqueous phase was extracted with diethyl ether (3×500 ml). The combined organic extracts were washed with hydrochloric acid (5M, 3×500 ml) then water (500 ml) and dried over magnesium sulphate. The solvent was removed under reduced pressure and the residue purified by column chromatography on silica eluting with a 4:1 mixture of petroleum ether (b.p. 40-60° C.) and ethyl acetate. The appropriate fractions were combined and the solvent removed under reduced pressure to give 5-trifluoromethyl-2-hydroxybenzaldehyde (25 g) as a light pink solid.
Quantity
47.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
680 mL
Type
solvent
Reaction Step One
Name
Quantity
355 mL
Type
reactant
Reaction Step Two
Quantity
190 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1N2CN3CN(C2)CN1C3.[F:11][C:12]([F:21])([F:20])[C:13]1[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=1.[OH2:22].S(=O)(=O)(O)O>FC(F)(F)C(O)=O>[F:11][C:12]([F:20])([F:21])[C:13]1[CH:14]=[CH:15][C:16]([OH:19])=[C:17]([CH:18]=1)[CH:1]=[O:22]

Inputs

Step One
Name
Quantity
47.5 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
50 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)O)(F)F
Name
Quantity
680 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
355 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
190 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at ambient temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The acidic aqueous phase was extracted with diethyl ether (3×500 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with hydrochloric acid (5M, 3×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water (500 ml) and dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography on silica eluting with a 4:1 mixture of petroleum ether (b.p. 40-60° C.) and ethyl acetate
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(C=1C=CC(=C(C=O)C1)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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